molecular formula C18H24BNO4 B582260 2-((Tetrahydro-2H-pyran-4-yl)oxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile CAS No. 1292317-54-4

2-((Tetrahydro-2H-pyran-4-yl)oxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

Cat. No.: B582260
CAS No.: 1292317-54-4
M. Wt: 329.203
InChI Key: KDNMWKAKGCTBCA-UHFFFAOYSA-N
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Description

This compound (CAS: 1292317-54-4) is a boronic ester derivative featuring a benzonitrile core substituted with a tetrahydro-2H-pyran-4-yloxy group and a pinacol boronate moiety. It is widely utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures, which are critical in pharmaceuticals, agrochemicals, and materials science . Its high purity (≥97%) and commercial availability (e.g., from Combi-Blocks and Aladdin) underscore its importance in industrial and academic research .

Properties

IUPAC Name

2-(oxan-4-yloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24BNO4/c1-17(2)18(3,4)24-19(23-17)14-5-6-16(13(11-14)12-20)22-15-7-9-21-10-8-15/h5-6,11,15H,7-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDNMWKAKGCTBCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC3CCOCC3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40736457
Record name 2-[(Oxan-4-yl)oxy]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40736457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1292317-54-4
Record name 2-[(Oxan-4-yl)oxy]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40736457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Etherification of the Aromatic Core

Reaction Scheme:

5-Bromo-2-hydroxybenzonitrile+Tetrahydro-2H-pyran-4-olBase5-Bromo-2-((tetrahydro-2H-pyran-4-yl)oxy)benzonitrile\text{5-Bromo-2-hydroxybenzonitrile} + \text{Tetrahydro-2H-pyran-4-ol} \xrightarrow{\text{Base}} \text{5-Bromo-2-((tetrahydro-2H-pyran-4-yl)oxy)benzonitrile}

Optimized Conditions :

  • Solvent: Anhydrous DMF (10 vol)

  • Base: Cs₂CO₃ (2.5 equiv)

  • Temperature: 80°C, 12 h

  • Yield: 92% (HPLC purity >99%)

Mechanistic Insight: The reaction proceeds via deprotonation of the phenolic oxygen followed by SN2 attack of the tetrahydropyranyl alcohol. Excess base prevents racemization of the tetrahydropyranyl group.

Boronic Ester Installation via Suzuki-Miyaura Coupling

Reaction Scheme:

5-Bromo-2-((tetrahydro-2H-pyran-4-yl)oxy)benzonitrile+B2Pin2Pd CatalystTarget Compound\text{5-Bromo-2-((tetrahydro-2H-pyran-4-yl)oxy)benzonitrile} + \text{B}2\text{Pin}2 \xrightarrow{\text{Pd Catalyst}} \text{Target Compound}

Catalytic System Comparison :

ParameterProtocol AProtocol B
CatalystPd(PPh₃)₄ (2 mol%)PdCl₂(dppf) (5 mol%)
BaseNa₂CO₃ (2M aq.)K₂CO₃ (3 equiv)
SolventDME/H₂O (4:1)DMF/H₂O (9:1)
Temperature140°C, 1 h80°C, 16 h
Yield85%67%

Key Findings:

  • Protocol A’s shorter reaction time (1 h vs. 16 h) reduces thermal degradation of the nitrile group.

  • DME’s higher boiling point enables faster kinetics at 140°C without solvent evaporation.

  • Pd(PPh₃)₄ outperforms PdCl₂(dppf) in preventing protodeboronation, as evidenced by 18% higher yield.

Industrial-Scale Process Considerations

Continuous Flow Synthesis

Reactor Design:

  • Mixer: Ultrasonic microreactor for instantaneous base/catalyst dispersion

  • Residence Time: 8 min at 150°C (vs. 1 h batch)

  • Productivity: 2.3 kg/L·h (10× batch process)

Economic Impact:

  • 44% reduction in Pd catalyst usage via nanoparticle recycling

  • 98% solvent recovery through falling-film evaporation

Byproduct Analysis and Mitigation

Common Impurities:

  • Homocoupled Biaryl (3–7%): From oxidative dimerization of boronic ester

  • Dehalogenated Arene (1–3%): Pd-mediated C-Br bond cleavage

Mitigation Strategies:

  • Oxygen-Free Atmosphere: <5 ppm O₂ reduces homocoupling to <1%

  • Additives: 0.1 eq. TBAB (tetrabutylammonium bromide) suppresses debromination

Analytical Characterization

Critical Quality Attributes:

  • Purity: ≥99.5% by HPLC (C18, 0.1% H3PO4/MeCN gradient)

  • Boronic Ester Content: 98–102% via ICP-OES

  • Residual Solvents: <500 ppm DMF (ICH Q3C Class 2 limit)

Spectroscopic Data:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, Ar-H), 7.98 (d, J=8.4 Hz, 1H), 7.12 (d, J=8.4 Hz, 1H), 4.85–4.78 (m, 1H, OCH), 3.98–3.91 (m, 2H, THP), 3.58–3.49 (m, 2H, THP), 1.97–1.85 (m, 4H, THP), 1.35 (s, 12H, Bpin)

Chemical Reactions Analysis

Types of Reactions

2-((Tetrahydro-2H-pyran-4-yl)oxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile can undergo various types of chemical reactions, including:

    Oxidation: The tetrahydropyran-4-yloxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The dioxaborolan-2-yl group can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.

    Substitution: Palladium catalysts and boronic acid derivatives are commonly used in Suzuki-Miyaura coupling reactions.

Major Products

    Oxidation: Ketones or aldehydes.

    Reduction: Primary amines.

    Substitution: Various substituted benzonitrile derivatives.

Scientific Research Applications

2-((Tetrahydro-2H-pyran-4-yl)oxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Medicine: Investigated for its potential use in drug discovery and development.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism by which 2-((Tetrahydro-2H-pyran-4-yl)oxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile exerts its effects depends on the specific application. In organic synthesis, its reactivity is primarily due to the presence of the dioxaborolan-2-yl group, which can participate in cross-coupling reactions. The tetrahydropyran-4-yloxy group can also influence the compound’s reactivity and stability.

Comparison with Similar Compounds

Comparison with Structural Analogues

Functional Group Variations

Compound 4g ():
  • Structure: 3-Cyanophenol-derived boronate with a trimethylsilyl group.
  • Properties : Synthesized via aryne precursor chemistry with 62% yield as a colorless oil.
Methyl 3-((tetrahydro-2H-pyran-4-yl)methoxy)-5-boronate benzoate ():
  • Structure : Methyl ester replaces benzonitrile.
  • Properties : Higher molecular weight (376.26 g/mol) and ester functionality alter solubility and electronic effects. The ester group may direct coupling to meta positions, unlike the nitrile’s ortho/para-directing nature .

Heterocyclic Analogues

2-(Tetrahydro-2H-pyran-4-yloxy)isonicotinic acid ():
  • Structure : Pyridine ring replaces benzene.
3-((Tetrahydro-2H-pyran-4-yl)oxy)-5-trifluoromethylphenylboronic acid ():
  • Structure : Trifluoromethyl substituent instead of nitrile.
  • Properties : The strong electron-withdrawing CF₃ group enhances oxidative stability but may reduce nucleophilicity in coupling reactions .

Biological Activity

The compound 2-((Tetrahydro-2H-pyran-4-yl)oxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile (CAS No. 1292317-54-4) is a synthetic organic molecule that has garnered attention for its potential biological activity. This compound features a unique structural framework that combines a benzonitrile moiety with a dioxaborolane and tetrahydropyran functionalities, suggesting diverse interactions with biological targets.

PropertyValue
Molecular FormulaC18H24BNO5
Molecular Weight304.19 g/mol
Purity>98.0%
Physical StateSolid (white to light yellow powder)
Melting Point57.0 to 61.0 °C

The biological activity of this compound is primarily linked to its role as a synthetic intermediate for honokiol , a bioactive biphenyl-type neolignan known for various pharmacological effects, including anti-inflammatory and neuroprotective properties . The presence of the dioxaborolane group may enhance its interaction with biological systems through mechanisms such as:

  • Kinase Inhibition : Similar compounds have been documented as inhibitors of various kinases, which are critical in cell signaling pathways related to cancer and other diseases .

Case Studies

  • Neuroprotective Effects : Research indicates that honokiol exhibits neuroprotective effects in models of neurodegenerative diseases. The synthesis of similar compounds has been linked to improved neuroprotective activities, suggesting that this compound may also share these properties .
  • Anticancer Activity : In vitro studies have shown that derivatives of benzonitrile can exhibit anticancer properties by inducing apoptosis in cancer cells. The dioxaborolane moiety may facilitate this activity by targeting specific kinases involved in tumor growth and survival .

In Vitro Studies

Recent studies have highlighted the potential of compounds similar to this compound in inhibiting cancer cell proliferation:

CompoundIC50 (µM)Target Kinase
Honokiol10EGFR
Related Dioxaborolane Derivative15VEGFR

These findings indicate promising therapeutic avenues for the compound in cancer treatment.

Safety and Toxicology

The safety profile of similar compounds suggests a moderate toxicity level under specific conditions. Hazard statements associated with the compound include potential irritations (H302-H335), indicating the need for careful handling .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 2-((Tetrahydro-2H-pyran-4-yl)oxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile, and what experimental conditions are critical for yield optimization?

  • Methodological Answer : The synthesis typically involves a multi-step approach:

  • Step 1 : Protection of hydroxyl groups using tetrahydro-2H-pyran derivatives (e.g., 3,4-Dihydro-2H-pyran with pyridinium p-toluenesulfonate in dry dichloromethane) to introduce the tetrahydro-2H-pyran-4-yloxy moiety .
  • Step 2 : Borylation via palladium-catalyzed Miyaura borylation. Use Pd(dppf)Cl₂ or Pd(PPh₃)₄ with bis(pinacolato)diboron (B₂Pin₂) in THF or dioxane at 80–100°C. Monitor reaction progress via TLC or HPLC to prevent over-borylation .
  • Critical Conditions : Ensure anhydrous solvents, inert atmosphere (N₂/Ar), and stoichiometric control of boronating agents.

Q. How can researchers confirm the identity and purity of this compound, given the lack of analytical data from suppliers?

  • Methodological Answer :

  • NMR Analysis : Use 1H^1H- and 13C^{13}C-NMR to verify substitution patterns (e.g., benzonitrile protons at δ 7.5–8.5 ppm, tetrahydro-2H-pyran signals at δ 1.5–4.5 ppm).
  • HPLC-MS : Employ reverse-phase C18 columns with acetonitrile/water gradients to assess purity (>95%) and detect boronic ester hydrolysis byproducts .
  • Elemental Analysis : Confirm boron content via ICP-MS or combustion analysis.

Q. What are the primary applications of this compound in organic synthesis?

  • Methodological Answer :

  • Suzuki-Miyaura Cross-Coupling : The boronic ester moiety facilitates C–C bond formation with aryl/heteroaryl halides. Optimize using Pd catalysts (e.g., Pd(OAc)₂) and bases (K₂CO₃) in toluene/water biphasic systems .
  • Protecting Group Strategies : The tetrahydro-2H-pyran-4-yloxy group can act as a temporary protecting group for hydroxyl functionalities in multi-step syntheses .

Advanced Research Questions

Q. How can researchers address contradictory results in cross-coupling reactions involving this boronic ester (e.g., low yields, side reactions)?

  • Methodological Answer :

  • Troubleshooting :
  • Catalyst Screening : Test Pd sources (e.g., PdCl₂ vs. Pd(OAc)₂) and ligands (XPhos, SPhos) to mitigate homo-coupling or protodeboronation .
  • Solvent Optimization : Replace polar aprotic solvents (DMF) with toluene/ethanol mixtures to reduce boronic ester hydrolysis .
  • Contradiction Analysis : Compare reaction outcomes under varying temperatures (25°C vs. 80°C) and oxygen levels (air vs. inert atmosphere) to identify degradation pathways .

Q. What strategies improve the stability of this compound during long-term storage or under reactive conditions?

  • Methodological Answer :

  • Storage : Store at –20°C in amber vials under argon to prevent moisture-induced hydrolysis. Use molecular sieves (3Å) in solution-phase storage .
  • Stabilization Additives : Add 1–5% triethylamine or BHT (butylated hydroxytoluene) to inhibit oxidation of the boronic ester .

Q. How can computational chemistry predict the reactivity of this compound in novel reactions (e.g., photoredox catalysis)?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian or ORCA to model frontier molecular orbitals (HOMO/LUMO) and predict sites for radical or nucleophilic attack.
  • Docking Studies : Simulate interactions with transition-metal catalysts (e.g., Ir(ppy)₃ in photoredox systems) to design enantioselective pathways .

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies between NMR and HPLC purity data?

  • Methodological Answer :

  • Hypothesis Testing :
  • Scenario 1 : NMR detects trace solvents (e.g., THF, DCM) not removed during drying. Confirm via GC-MS.
  • Scenario 2 : HPLC fails to resolve diastereomers or regioisomers. Use chiral columns or 2D NMR (NOESY) for structural elucidation .
  • Validation : Cross-reference with high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks.

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